BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Identification of
Thioformaldehyde in Molecular Clouds: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H2CS), a sulfur-bearing analog of formaldehyde, serves as a crucial probe
for understanding the physical and chemical conditions within the dense, cold environments of
molecular clouds. Its rotational transitions, observable at millimeter and submillimeter
wavelengths, offer valuable insights into the kinematics, temperature, and density of star-
forming regions. This technical guide provides an in-depth overview of the spectroscopic
identification of thioformaldehyde in the interstellar medium, summarizing key observational
data, detailing experimental protocols, and illustrating the logical workflows and molecular
properties through diagrams.

Observational Data Summary

The spectroscopic detection of thioformaldehyde and its isotopologues in various molecular
clouds has yielded significant quantitative data. The following tables summarize key
parameters derived from these observations, providing a comparative overview of different
sources and transitions.

Table 1: Observed Rotational Transitions of
Thioformaldehyde (H2CS)
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. Frequency
Transition Source Telescope Reference
(GHz)

211 < 212 3.13938 Sagittarius B2 [1]

313 — 212 102.367 Barnard 1 IRAM 30-m [2]

414 — 313 136.485 Barnard 1 IRAM 30-m [2]
Taurus Molecular

303 — 202 101.478 IRAM 30-m [3]
Cloud 1 (TMC-1)
Perseus

4oa — 303 135.299 IRAM 30-m [3]
Molecular Cloud
Orion Molecular

505 — 404 169.114 IRAM 30-m [3]
Cloud
Massive

10110 - 910 345.339 ALMA [41[5]
Protoclusters

Table 2: Column Densities and Rotational Temperatures

of H>CS in MolecularClouds

Rotational
H2 Column H2CS Column
Source . . Temperature Reference
Density (cm=2)  Density (cm~3)
(K)
Barnard 1 (ortho-
- 1.2 x 1013 6.5-9.1 [2]
H2CS)
Barnard 1 (para-
- 0.5 x 1013 6.5-9.1 [2]
H2CS)
Massive )
_ Increases with
Protoclusters > 10% Varies [41[5]
gas temperature
(average)
Sagittarius B2 > 1016 - - [1]

Table 3: Deuterium Fractionation of Thioformaldehyde
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Deuterium
Fractionatio

] o Frequency n Ratio
Species Transition Source Reference
(GHz) (e.g.,
HDCS/H2CS
)
High D-
HDCS 313 — 212 93.774 Barnard 1 [2]
enhancement
High D-
D2CS 303 — 202 83.899 Barnard 1 [2]
enhancement
Taurus, Varies with
HDCS 313 — 212 - Perseus, evolutionary [3][6]
Orion stage
Taurus, Varies with
D2CS 303 — 202 - Perseus, evolutionary [31[6]
Orion stage

Experimental Protocols

The identification of thioformaldehyde in molecular clouds relies on a combination of
observational astronomy and laboratory spectroscopy. This section details the typical
methodologies employed in these studies.

Observational Methodology

Telescopes and Instrumentation: Observations of H2CS are primarily conducted using large
single-dish radio telescopes and interferometers sensitive to millimeter and submillimeter
wavelengths.

o Atacama Large Millimeter/submillimeter Array (ALMA): ALMA provides high spatial resolution
and sensitivity, crucial for resolving the structure of molecular clouds and protoclusters.
Recent studies have utilized ALMA to conduct spectral surveys around 345 GHz, targeting
specific rotational transitions of H2CS.[4][5]
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* IRAM 30-meter Telescope: This telescope has been instrumental in numerous surveys of
molecular clouds, including the detection of H2CS and its deuterated isotopologues in
regions like Barnard 1 and the Taurus Molecular Cloud.[2][3] It is often equipped with
sensitive heterodyne receivers.

Observing Modes:

o Frequency Switching: This technique is employed to subtract the background emission and
remove instrumental standing waves, which is particularly important for detecting weak
spectral lines.[3]

e Spectral Line Surveys: Unbiased, deep surveys over a broad frequency range are conducted
to identify a multitude of molecular species, including H2CS, within a single observational
setup.[7]

Data Reduction and Analysis:

o Software Packages: Specialized software is used to process the raw observational data. For
instance, the CLASS (Continuum and Line Analysis Single-dish Software) is a common tool
for reducing data from single-dish telescopes.[3] For interferometric data from ALMA, the
CASA (Common Astronomy Software Applications) package is typically used.

e Spectral Line Fitting: The observed spectral lines are fitted with Gaussian profiles to
determine key parameters such as the line intensity, radial velocity (V_LSR), and line width.

[3]

o Column Density and Temperature Derivation: To derive physical parameters like column
density and rotational temperature, radiative transfer modeling is employed. Software such
as XCLASS (eXtended CASA Line Analysis Software Suite) and RADEX are used to model
the observed line intensities, taking into account the excitation conditions of the molecule.[4]

[5]16]

Laboratory Spectroscopy Methodology

Accurate laboratory measurements of the rotational spectra of H2CS and its isotopologues are
fundamental for their unambiguous identification in astronomical data.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://arxiv.org/pdf/astro-ph/0410515
https://www.aanda.org/articles/aa/full_html/2022/06/aa42936-21/aa42936-21.html
https://www.aanda.org/articles/aa/full_html/2022/06/aa42936-21/aa42936-21.html
https://www.researchgate.net/publication/319258701_Deep_Broadband_Spectral_Line_Surveys_of_Molecule-rich_Interstellar_Clouds
https://www.aanda.org/articles/aa/full_html/2022/06/aa42936-21/aa42936-21.html
https://www.aanda.org/articles/aa/full_html/2022/06/aa42936-21/aa42936-21.html
https://astrobiology.com/2023/11/alma-high-resolution-spectral-survey-of-thioformaldehyde-h2cs-towards-massive-protoclusters.html
https://arxiv.org/abs/2311.17369
https://www.aanda.org/articles/aa/abs/2022/06/aa42936-21/aa42936-21.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Spectrometers: Laboratory studies utilize high-resolution millimeter and submillimeter wave
spectrometers. These instruments often employ techniques like pyrolysis to generate
unstable molecules like thioformaldehyde in the gas phase.[8][9]

e Frequency Measurements: The rotational transition frequencies of H2CS and its
isotopologues (e.g., H2C3*S, HDCS, D2CS) are measured with high precision.[8][9][10]
These laboratory-derived frequencies serve as the basis for searching for these molecules in
astronomical spectra.

e Spectroscopic Parameter Determination: The measured transition frequencies are used to
determine the spectroscopic constants of the molecule, such as rotational constants and
centrifugal distortion constants. These parameters allow for the accurate prediction of the
frequencies of other unmeasured transitions.[2][10]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic identification of
thioformaldehyde and its rotational energy level structure.
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Caption: Workflow for the spectroscopic identification of thioformaldehyde.
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Caption: Simplified rotational energy level diagram for thioformaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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